phosphanium perchlorate CAS No. 90283-92-4](/img/structure/B14354021.png)
[2-(4-Methylphenyl)-1,3-thiazol-4-yl](triphenyl)phosphanium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)-1,3-thiazol-4-ylphosphanium perchlorate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring substituted with a methylphenyl group and a triphenylphosphanium moiety, making it a versatile candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-1,3-thiazol-4-ylphosphanium perchlorate typically involves a multi-step process The initial step often includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-1,3-thiazol-4-ylphosphanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thioethers or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thioethers.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Methylphenyl)-1,3-thiazol-4-ylphosphanium perchlorate is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine
In medicine, the compound is being explored for its potential use in drug delivery systems, particularly for targeting specific cellular pathways.
Industry
In the industrial sector, 2-(4-Methylphenyl)-1,3-thiazol-4-ylphosphanium perchlorate is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-1,3-thiazol-4-ylphosphanium perchlorate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-1,3-thiazol-4-ylphosphanium perchlorate
- 2-(4-Chlorophenyl)-1,3-thiazol-4-ylphosphanium perchlorate
- 2-(4-Bromophenyl)-1,3-thiazol-4-ylphosphanium perchlorate
Uniqueness
Compared to these similar compounds, 2-(4-Methylphenyl)-1,3-thiazol-4-ylphosphanium perchlorate exhibits unique properties due to the presence of the methyl group, which can influence its electronic and steric characteristics. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
90283-92-4 |
|---|---|
Molecular Formula |
C28H23ClNO4PS |
Molecular Weight |
536.0 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-1,3-thiazol-4-yl]-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C28H23NPS.ClHO4/c1-22-17-19-23(20-18-22)28-29-27(21-31-28)30(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;2-1(3,4)5/h2-21H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
HBZMIDHYEHSXHH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


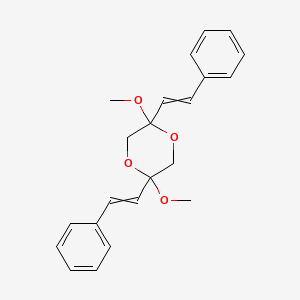
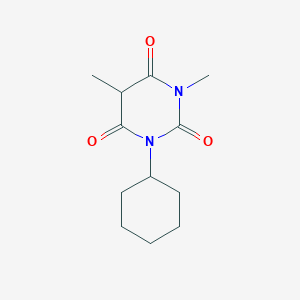
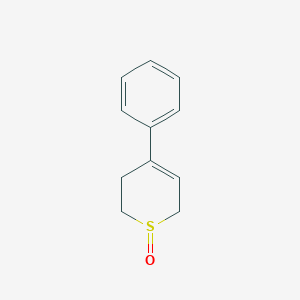

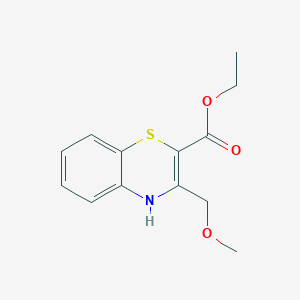
![4-[4-(Chloromethyl)phenoxy]benzonitrile](/img/structure/B14353971.png)
![Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]-](/img/structure/B14353974.png)
![[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate](/img/structure/B14353975.png)
![3-Methyl-5-(3-methylimidazo[1,2-a]pyridin-2-yl)-1,3-benzoxazol-2(3H)-one](/img/structure/B14354008.png)
![1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14354009.png)
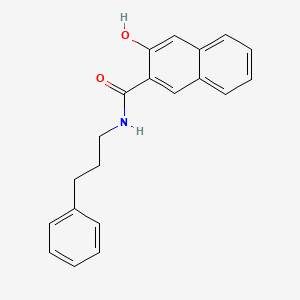
![1,6-Bis[(2-methylprop-1-EN-1-YL)oxy]hexane](/img/structure/B14354025.png)
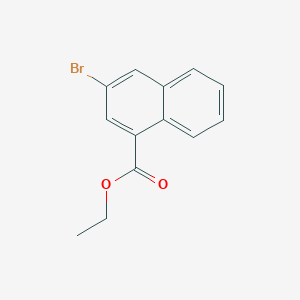
![4-[4-(Difluoromethoxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14354036.png)
